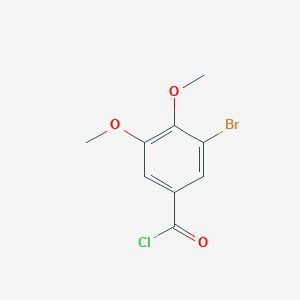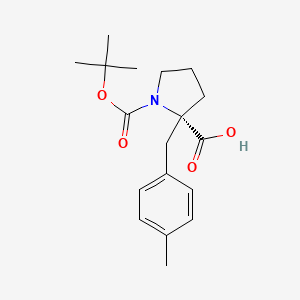
2-(4-Chlorophenyl)-2-fluoroacetic acid
Overview
Description
2-(4-Chlorophenyl)-2-fluoroacetic acid is a derivative of 4-Chlorophenylacetic acid . 4-Chlorophenylacetic acid is known to possess anticancer properties and can be useful in the prevention or treatment of estrogen-sensitive breast cancer . It acts as a carbon and energy supplement and is degraded by Pseudomonas sp. strain CBS3 .
Scientific Research Applications
Molecular Structure Analysis
The compound 2-(4-Chlorophenyl)-2-fluoroacetic acid has been synthesized and studied for its molecular structure and properties. It undergoes reactions typical of acetic acid and has been analyzed using various spectroscopic methods. The compound's molecular structure, vibrational wavenumbers, and geometrical parameters have been extensively studied, revealing insights into its stability and electron density transfer characteristics (Najiya et al., 2014).
Nanodevice Operation
This compound is utilized in driving the operation of DNA-based nanodevices. It functions as a chemical fuel, initiating pH cycles that control the operation of DNA nanoswitches and receptors, which are key for understanding biological systems and developing novel medical treatments (Mariottini et al., 2021).
Environmental Remediation
This compound is studied for its potential in the environmental remediation of pollutants. Research includes the sonochemical degradation of organic pollutants, where the compound aids in mineralization and degradation processes, offering an environmentally friendly solution to waste management (Goskonda et al., 2002).
Analytical Chemistry
In analytical chemistry, this compound has applications in the detection and quantification of various substances. Methods have been developed for the extraction and determination of this compound in different matrices, enhancing the precision and accuracy of chemical analyses (Vartiainen & Kauranen, 1984).
Chemical Reactions
The compound is also studied in the context of chemical reactions, such as the formation of 1,2-dioxanes using specific catalysts. This research enhances our understanding of reaction mechanisms and contributes to the development of new synthetic pathways in organic chemistry (Nishino et al., 1991).
properties
IUPAC Name |
2-(4-chlorophenyl)-2-fluoroacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFO2/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4,7H,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLCNEBPZNGMKMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(=O)O)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001294537 | |
| Record name | 4-Chloro-α-fluorobenzeneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001294537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
74590-69-5 | |
| Record name | 4-Chloro-α-fluorobenzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74590-69-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-α-fluorobenzeneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001294537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Bicyclo[2.2.1]hept-5-ene-2-sulfonyl fluoride](/img/structure/B3038025.png)
![3-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]pyridine](/img/structure/B3038026.png)


![(2E)-[(E)-(4-methylphenyl)diazenyl][(4-methylphenyl)hydrazono]acetonitrile](/img/structure/B3038031.png)
![(E)-2-Methyl-2-butenedioic acid 4-ethyl 1-[(1R,1alpha,5S)-8-methyl-6alpha-[(3-methyl-1-oxo-2-butenyl)oxy]-8-azabicyclo[3.2.1]octan-3beta-yl] ester](/img/structure/B3038032.png)







